1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1284129-13-0
VCID: VC2664051
InChI: InChI=1S/C12H12N2O2/c15-12(16)8-5-6-14-10-4-2-1-3-9(10)13-11(14)7-8/h1-4,8H,5-7H2,(H,15,16)
SMILES: C1CN2C(=NC3=CC=CC=C32)CC1C(=O)O
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid

CAS No.: 1284129-13-0

Cat. No.: VC2664051

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid - 1284129-13-0

Specification

CAS No. 1284129-13-0
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid
Standard InChI InChI=1S/C12H12N2O2/c15-12(16)8-5-6-14-10-4-2-1-3-9(10)13-11(14)7-8/h1-4,8H,5-7H2,(H,15,16)
Standard InChI Key LRFTVNCRACYRDG-UHFFFAOYSA-N
SMILES C1CN2C(=NC3=CC=CC=C32)CC1C(=O)O
Canonical SMILES C1CN2C(=NC3=CC=CC=C32)CC1C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid belongs to the family of fused heterocyclic compounds containing a benzimidazole core. The molecular structure consists of three key components:

  • A benzimidazole nucleus (formed by fusion of benzene and imidazole rings)

  • A partially reduced pyridine ring (tetrahydropyridine) fused to the benzimidazole at positions 1 and 2

  • A carboxylic acid functional group at position 3 of the tetrahydropyridine ring

This arrangement creates a rigid, planar benzimidazole portion connected to a more conformationally flexible tetrahydropyridine ring. The compound follows the systematic nomenclature convention for fused ring systems, with "tetrahydro" indicating the partial reduction of the pyridine component, and "3-carboxylic acid" specifying the position and nature of the functional group substituent.

The carboxylic acid moiety introduces an important functional handle that can participate in hydrogen bonding, affect solubility characteristics, and potentially serve as a site for further chemical modifications or interactions with biological targets.

Physical and Chemical Properties

The available data for 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid reveals limited specific physical property information. The compound has the following documented properties:

PropertyValueSource
CAS Number1284129-13-0
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
Physical StateNot specified
Melting PointNot available
Boiling PointNot available
DensityNot available
Flash PointNot available

Based on structural analysis and comparison with related heterocyclic compounds, 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid likely possesses several key chemical properties:

  • The carboxylic acid group contributes acidic character, allowing for salt formation with bases

  • Moderate to poor water solubility, with improved solubility in organic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

  • Hydrogen bond donor and acceptor capabilities through the carboxylic acid group and nitrogen atoms

  • Potential for electrophilic aromatic substitution reactions on the benzimidazole portion

  • Capacity for functional group transformations at the carboxylic acid position

Synthetic Methodologies

General Approaches to Pyrido[1,2-a]benzimidazole Systems

The synthesis of pyrido[1,2-a]benzimidazole derivatives like 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid typically involves the construction of the tricyclic framework through various cyclization strategies. Several approaches have been reported for related systems:

One notable synthetic route involves dianion-based methods as reported by Junjappa et al. for the preparation of 1,2- and 2,3-substituted/annulated pyrido[1,2-a]benzimidazoles. This methodology employs regioselective annulation of 2-methylbenzimidazole or 2-(cyanomethyl)benzimidazole dianions with α-oxo ketene dithioacetals involving [3+3] cyclocondensation .

The process typically begins with the generation of a dianion from 2-methylbenzimidazole, which undergoes 1,2-addition with α-oxo ketene dithioacetals. This is followed by intramolecular cyclocondensation, often catalyzed by phosphoric acid, to provide the corresponding pyrido[1,2-a]benzimidazole derivatives .

Intramolecular nucleophilic addition represents another viable approach, where intermediate carbanions can attack cyano groups to form six-membered cyclic intermediates. Subsequent transformations involving nucleophilic attack of amino groups on positively charged centers can lead to the formation of the desired heterocyclic systems .

Biological Activities and Applications

Comparison with Related Heterocyclic Systems

A comparative analysis with structurally related heterocyclic systems provides insight into the potential properties and applications of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid:

Compound ClassStructural SimilarityReported Biological ActivitySource
Benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidinesContain benzimidazole fused to additional heterocyclic ringsAntibacterial activity against S. aureus, S. flexneri, E. coli; compounds with polar groups in position 2 show moderate antibacterial properties
1,2-disubstituted benzimidazole-5-carboxylic acid derivativesContain benzimidazole core with carboxylic acid group at different positionAnti-mycobacterial activity against intracellular M. tuberculosis
3-substituted-5H-benzimidazo[1,2-d] benzodiazepin-6(7H)-one derivativesContain benzimidazole fused to additional ringsAnti-mycobacterial activity
1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazoleSimilar tricyclic structure with different heterocyclic ring fused to benzimidazoleNot specified in available literature

Analytical Characterization Methods

Identification and Structure Elucidation

The identification and structural confirmation of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid would typically involve complementary analytical techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy represents a fundamental technique for structure elucidation. For benzimidazole derivatives, both ¹H-NMR and ¹³C-NMR provide critical structural information about the aromatic system, the partially reduced pyridine ring, and the carboxylic acid group . Two-dimensional NMR techniques (COSY, HSQC, HMBC) would provide additional confirmation of connectivity.

Mass spectrometry would confirm the molecular weight (expected at m/z 216) and provide fragmentation patterns characteristic of the compound's structure. High-resolution mass spectrometry would confirm the molecular formula through accurate mass determination .

Infrared spectroscopy would identify key functional groups, particularly the carboxylic acid with its characteristic O-H and C=O stretching vibrations. For related compounds, IR spectroscopy has been useful in tracking structural changes during synthesis, as demonstrated in the comparison of absorption bands between starting materials and products .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator